molecular formula C16H16N6O B8144530 Benpyrine

Benpyrine

Cat. No.: B8144530
M. Wt: 308.34 g/mol
InChI Key: HUWOMAVUXTXEKT-LBPRGKRZSA-N
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Description

Significance of TNF-α as a Biological Modulator in Immune Regulation

As a key biological modulator, TNF-α plays a crucial role in orchestrating innate and adaptive immune responses. It is involved in the development and proper functioning of the immune system by mediating signaling pathways that can induce cell survival or cell death frontiersin.org. TNF-α stimulation triggers complex intracellular signaling cascades, including the activation of NF-κB and MAPK pathways, which are tightly regulated by processes like phosphorylation and ubiquitination frontiersin.org. These pathways are essential for coordinating immune cell activities and responses to pathogens frontiersin.orgfrontiersin.org.

Pathogenic Contributions of Dysregulated TNF-α Signaling in Disease Models

While essential for normal immune function, dysregulated or excessive production and signaling of TNF-α are significant contributors to the pathogenesis of numerous inflammatory and autoimmune diseases oatext.comnih.govnih.govfrontiersin.orgmdpi.comfrontiersin.orgconicet.gov.arbiospective.com. Elevated levels of TNF-α are frequently observed in conditions such as rheumatoid arthritis, inflammatory bowel disease (including Crohn's disease and ulcerative colitis), psoriasis, and psoriatic arthritis nih.govnih.govconicet.gov.arfrontiersin.org. In these diseases, aberrant TNF-α signaling promotes chronic inflammation, tissue damage, and impaired organ function nih.govnih.govfrontiersin.orgmdpi.com. For instance, in rheumatoid arthritis, TNF-α secreted by immune cells activates synovial fibroblasts and contributes to joint erosion nih.gov. In neurological disorders like multiple sclerosis and amyotrophic lateral sclerosis, elevated TNF-α levels are associated with neuroinflammation and disease progression, although the role of TNF-α and its receptors in these contexts can be complex frontiersin.orgbiospective.com. Animal models of various inflammatory conditions, including endotoxemia and arthritis, have demonstrated the pathogenic role of TNF-α signaling, often highlighting the primary involvement of TNFR1 in driving inflammatory responses frontiersin.orgmdpi.com.

Conceptual Framework for TNF-α Inhibition in Academic Research

Given its central role in inflammatory and autoimmune diseases, inhibiting TNF-α has emerged as a significant therapeutic strategy nih.govnih.govconicet.gov.ar. Academic research has extensively explored the concept of blocking TNF-α activity to mitigate inflammation and disease progression. The success of biologic agents, such as monoclonal antibodies and soluble receptor constructs that neutralize TNF-α, in treating various inflammatory conditions has validated TNF-α inhibition as an effective therapeutic approach nih.govnih.govconicet.gov.ar. These biologic inhibitors function by preventing TNF-α from binding to its receptors, thereby blocking downstream signaling nih.govconicet.gov.ar.

Rationale for Investigating Small Molecule Inhibitors of TNF-α Signaling

Despite the clinical success of TNF-α-targeting biologics, certain limitations, including high production costs and the need for parenteral administration, have driven the search for alternative therapeutic modalities conicet.gov.ar. This has led to a growing rationale for investigating small molecule inhibitors of TNF-α signaling nih.govconicet.gov.arfrontiersin.orgresearchgate.net. Small molecules offer potential advantages such as oral bioavailability, lower manufacturing costs, and the ability to penetrate tissues more readily nih.govconicet.gov.ar.

Benpyrine is an example of a small molecule that has been investigated for its potential as a TNF-α inhibitor targetmol.comnih.govselleckchem.commedchemexpress.commedchemexpress.comabmole.cominvivochem.com. Research indicates that this compound is a potent and orally active inhibitor of TNF-α targetmol.comselleckchem.commedchemexpress.commedchemexpress.comabmole.cominvivochem.com. Studies have shown that this compound can directly bind to TNF-α, thereby blocking its interaction with TNFR1 and inhibiting subsequent signaling activation nih.govselleckchem.commedchemexpress.comabmole.com.

Preclinical studies have provided insights into the inhibitory activity of this compound. In cell-based assays using RAW 264.7 cells, this compound treatment has been shown to decrease the phosphorylation of IκBα and abolish the TNF-α-induced nuclear translocation of NF-κB/p65, indicating inhibition of the NF-κB signaling pathway downstream of TNF-α medchemexpress.cominvivochem.com.

Quantitative data from research indicates the binding affinity of this compound to TNF-α. This compound has been reported to bind tightly to TNF-α with a KD value of 82.1 μM and block its interaction with TNFR1 with an IC50 value of 0.109 µM medchemexpress.comabmole.com.

Further research using in vivo models has explored the effects of this compound on TNF-α-mediated inflammation. In an endotoxemic murine model, this compound was shown to attenuate TNF-α-induced inflammation, leading to a reduction in liver and lung injury nih.govselleckchem.commedchemexpress.com. Additionally, administration of this compound in mouse models of collagen-induced arthritis and imiquimod-induced psoriasiform inflammation significantly relieved disease symptoms nih.govselleckchem.commedchemexpress.com. These findings suggest that this compound's ability to inhibit TNF-α signaling translates to anti-inflammatory effects in relevant disease models.

The investigation into small molecules like this compound represents an active area of academic research aimed at developing novel therapeutic agents that can modulate TNF-α activity with potentially improved properties compared to existing biologic therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWOMAVUXTXEKT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Benpyrine: Discovery and Characterization As a Small Molecule Tnf α Inhibitor

Historical Context of Benpyrine's Identification

The identification of this compound as a potential therapeutic compound was achieved through a research approach combining structure-based virtual ligand screening with subsequent in vitro and in vivo assays. nih.govacs.org This methodology aimed to discover novel small molecules capable of inhibiting TNF-α. nih.govacs.org

Classification of this compound within the Landscape of TNF-α Modulators

This compound is classified as a small molecule inhibitor of TNF-α. nih.govacs.orgresearchgate.net Unlike larger biologic inhibitors, which are typically antibodies, this compound's small molecular size offers potential advantages, including oral activity. nih.govacs.orgresearchgate.net It functions by directly binding to TNF-α, thereby blocking the activation of signaling pathways triggered by TNF-α. nih.govacs.orgresearchgate.net Specifically, this compound has been shown to block the interaction between TNF-α and its receptor TNFR1. medchemexpress.combertin-bioreagent.com

Research Significance of this compound as an Experimental Compound

This compound holds research significance as an experimental compound due to its demonstrated ability to modulate TNF-α activity in various models. Studies have characterized its binding affinity and inhibitory effects.

Detailed Research Findings:

Direct Binding to TNF-α: this compound has been shown to directly bind to TNF-α. nih.govacs.orgresearchgate.net

Blocking TNF-α Signaling: It effectively blocks the signaling activation triggered by TNF-α. nih.govacs.orgresearchgate.net

Inhibition of TNF-α/TNFR1 Interaction: this compound tightly binds to TNF-α and blocks its interaction with TNFR1. medchemexpress.combertin-bioreagent.com

Cellular Activity: In RAW 264.7 cells, this compound pretreatment resulted in a dose-dependent decrease in the phosphorylation of IκBα and abolished the TNF-α-induced nuclear translocation of NF-κB/p65. medchemexpress.combertin-bioreagent.com These are key components of the downstream signaling pathway activated by TNF-α.

In Vivo Efficacy: In animal models, this compound has shown promising anti-inflammatory effects.

In an endotoxemia murine model, this compound attenuated TNF-α-induced inflammation, reducing liver and lung injury. nih.govacs.orgresearchgate.net

Administration of this compound significantly relieved symptoms in murine models of collagen-induced arthritis and imiquimod-induced psoriasiform inflammation. nih.govacs.orgresearchgate.net

this compound treatment in mice with collagen-induced arthritis dose-dependently decreased levels of pro-inflammatory cytokines (IFN-γ, IL-1β, and IL-6) and increased the concentration of the anti-inflammatory cytokine IL-10. medchemexpress.com

Rac-Benpyrine, a racemate of this compound, also demonstrated the ability to attenuate TNF-α-induced inflammation in an endotoxemic murine model, reducing liver and lung injury. bertin-bioreagent.comselleckchem.com It also decreased disease severity in mouse models of collagen-induced arthritis and imiquimod-induced psoriasis. bertin-bioreagent.com

Data Table:

Study ModelThis compound EffectKey FindingsSource
In vitro (RAW 264.7 cells)Pretreatment with this compound (5-20 μM)Dose-dependent decrease in IκBα phosphorylation; Abolition of TNF-α-induced nuclear translocation of NF-κB/p65. medchemexpress.combertin-bioreagent.com medchemexpress.combertin-bioreagent.com
In vitro (L929 cells)This compound (10 μM)Reduces TNF-α-induced cytotoxicity. bertin-bioreagent.com bertin-bioreagent.com
Endotoxemia murine modelThis compound (25 mg/kg, oral gavage)Attenuated TNF-α-induced inflammation, reducing liver and lung injury. nih.govacs.orgresearchgate.netbertin-bioreagent.com nih.govacs.orgresearchgate.netbertin-bioreagent.com
Murine model of Collagen-Induced ArthritisThis compound (25-50 mg/kg, oral gavage, daily for 2 weeks)Significantly relieved symptoms; Dose-dependent decrease in IFN-γ, IL-1β, IL-6; Increased IL-10. medchemexpress.com medchemexpress.com
Murine model of Imiquimod-Induced Psoriasiform InflammationAdministration of this compound by gavageSignificantly relieved symptoms. nih.govacs.orgresearchgate.net nih.govacs.orgresearchgate.net
Murine model of Imiquimod-Induced Psoriasisrac-Benpyrine (25 mg/kg)Decreased disease severity. bertin-bioreagent.com bertin-bioreagent.com

These findings highlight this compound's potential as a research tool for studying TNF-α mediated processes and as a lead compound for the development of novel small molecule TNF-α inhibitors. nih.govacs.orgpatsnap.comresearchgate.net Research into this compound derivatives is also being conducted to identify compounds with improved properties. patsnap.comresearchgate.netresearchgate.net

Molecular Mechanisms of Action and Target Engagement Studies of Benpyrine

Direct Interaction of Benpyrine with TNF-α Protein

This compound has been shown to directly bind to the TNF-α protein. researchgate.netnih.govwikipedia.orgpatsnap.commedchemexpress.com This direct interaction is considered a primary mechanism by which this compound exerts its inhibitory effects on TNF-α-driven pathways. researchgate.netpatsnap.com

Binding Affinity Determination and Kinetic Analysis (e.g., KD values)

Binding affinity studies have been conducted to quantify the interaction between this compound and TNF-α. The dissociation constant (KD) is a key parameter used to describe the binding affinity, with lower KD values indicating stronger binding. This compound has been reported to have a KD value of 82.1 µM for TNF-α. medchemexpress.combiocat.comcenmed.comabmole.commedchemexpress.eu This value provides a measure of the strength of the direct interaction between this compound and its target protein, TNF-α.

Table 1: Binding Affinity of this compound for TNF-α

CompoundTarget ProteinKD (µM)
This compoundTNF-α82.1

Disruption of TNF-α Receptor Interaction Pathways

Beyond directly binding to TNF-α, this compound also interferes with the interaction between TNF-α and its receptor, TNFR1. medchemexpress.combiocat.comcenmed.commedchemexpress.eudcchemicals.combertin-bioreagent.com This disruption is a critical step in blocking TNF-α-mediated signaling, as the binding of TNF-α to TNFR1 is necessary to initiate downstream cellular responses. researchgate.net

Inhibition of TNF-α/TNFR1 Protein-Protein Interaction (e.g., IC50 values)

The inhibitory effect of this compound on the interaction between TNF-α and TNFR1 has been quantified using half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of this compound required to inhibit 50% of the TNF-α/TNFR1 protein-protein interaction. Studies have reported an IC50 value of 0.109 µM for this compound in blocking the interaction between TNF-α and TNFR1. medchemexpress.combiocat.comcenmed.commedchemexpress.eudcchemicals.combertin-bioreagent.comcaymanchem.combiomol.com This indicates that this compound is potent in disrupting this key protein-protein interaction.

Table 2: Inhibition of TNF-α/TNFR1 Interaction by this compound

CompoundInteraction TargetIC50 (µM)
This compoundTNF-α/TNFR10.109

Downstream Intracellular Signaling Pathway Modulation

The binding of TNF-α to TNFR1 typically triggers a cascade of intracellular signaling events. This compound's ability to disrupt this interaction leads to the modulation of these downstream pathways, particularly the NF-κB pathway, which plays a central role in inflammation and immune responses. researchgate.netmedchemexpress.eunih.govinvivochem.comgenecards.org

Regulation of NF-κB Pathway Activation

This compound has been shown to block the activation of the NF-κB signaling pathway induced by TNF-α. researchgate.netpatsnap.comnih.govinvivochem.com This regulation of NF-κB activation is a significant aspect of this compound's mechanism of action, contributing to its anti-inflammatory potential. researchgate.netnih.govwikipedia.orgpatsnap.com

Inhibition of IκBα Phosphorylation

A key step in the activation of the canonical NF-κB pathway is the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). researchgate.netselleckchem.com This process releases NF-κB, allowing it to translocate to the nucleus and activate gene expression. Research indicates that this compound pretreatment results in a dose-dependent decrease in the phosphorylation of IκBα in cellular models stimulated with TNF-α. medchemexpress.comcenmed.com This inhibition of IκBα phosphorylation by this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and subsequent activation. medchemexpress.comcenmed.comcaymanchem.combiomol.cominvivochem.com

Table 3: Effect of this compound on IκBα Phosphorylation

CompoundTarget PathwayEffect on IκBα PhosphorylationCellular ModelConcentration Range (µM)Incubation Time
This compoundNF-κBDecreased (dose-dependent)RAW264.7 cells5-2014 hours
Prevention of NF-κB/p65 Nuclear Translocation

The nuclear factor-kappa B (NF-κB) signaling pathway is a key downstream effector of TNF-α, playing a crucial role in the expression of pro-inflammatory genes and cell survival proteins. Activation of this pathway typically involves the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This degradation allows the p65 subunit of NF-κB to translocate into the nucleus, where it can activate gene transcription. medchemexpress.comresearchgate.net

Research has shown that this compound effectively inhibits the TNF-α-induced nuclear translocation of NF-κB/p65. Studies in RAW264.7 cells, a commonly used macrophage cell line, demonstrated that pretreatment with this compound at concentrations ranging from 5 to 20 µM for 14 hours resulted in a dose-dependent decrease in the phosphorylation of IκBα. medchemexpress.comcenmed.comarctomsci.com This reduction in IκBα phosphorylation is a critical step in preventing its degradation and, consequently, blocking the release and nuclear translocation of NF-κB/p65. medchemexpress.comcenmed.comarctomsci.comhoelzel-biotech.com

An interactive data table illustrating the dose-dependent effect of this compound on IκBα phosphorylation in RAW264.7 cells is presented below:

This inhibition of NF-κB/p65 nuclear translocation by this compound highlights a key mechanism by which it exerts its anti-inflammatory effects. medchemexpress.comcenmed.comarctomsci.com

Influence on Caspase Signaling Pathways

TNF-α can also trigger cell death pathways, including apoptosis, which is often mediated through the activation of caspases. selleckchem.com Some studies suggest that this compound can influence caspase signaling pathways, likely as a consequence of its primary action as a TNF-α inhibitor. patsnap.comresearchgate.netnih.gov By blocking TNF-α signaling, this compound can indirectly modulate the activation of caspases that would otherwise be initiated by TNF-α binding to its receptors. patsnap.comresearchgate.netnih.gov

Research indicates that this compound blocks the activation of TNF-α-triggered caspase signaling pathways. patsnap.comresearchgate.netnih.gov This suggests that this compound's inhibitory effect on TNF-α extends to the downstream apoptotic cascade initiated by this cytokine. patsnap.comresearchgate.netnih.gov

Cellular Response Modulation in vitro

In vitro studies have provided valuable insights into how this compound modulates cellular responses, particularly in the context of TNF-α-induced damage.

Attenuation of TNF-α-Induced Cytotoxicity in Fibroblast Models (e.g., L-929 fibroblasts)

TNF-α is known to induce cytotoxicity in various cell types, including fibroblasts. The L-929 fibroblast cell line is a widely used model for assessing TNF-α-induced cell death and evaluating the protective effects of potential inhibitors. researchgate.net

Studies have demonstrated that this compound effectively attenuates TNF-α-induced cytotoxicity in L-929 fibroblasts. caymanchem.comarctomsci.combertin-bioreagent.comcaymanchem.combiomol.com When used at a concentration of 10 µM, this compound was shown to reduce the cell death induced by TNF-α. caymanchem.combertin-bioreagent.comcaymanchem.combiomol.com Furthermore, this compound was found to specifically block cell death induced by wild-type TNF-α (TNF-αWT) and a specific mutant (Y119A), increasing the cell survival rate up to 80%. medchemexpress.comcenmed.comarctomsci.com However, this compound did not significantly affect cytotoxicity induced by other TNF-α mutants (L57A and Y59L) in L929 cells. medchemexpress.comcenmed.comarctomsci.com This suggests a specific interaction with TNF-α that is dependent on certain residues.

An interactive data table summarizing the effect of this compound on TNF-α-induced cytotoxicity in L-929 fibroblasts is presented below:

The ability of this compound to attenuate TNF-α-induced cytotoxicity in fibroblast models underscores its potential as a modulator of cellular responses in inflammatory conditions. caymanchem.comarctomsci.combertin-bioreagent.comcaymanchem.combiomol.com

Pre Clinical Pharmacological Efficacy and Immunomodulatory Effects of Benpyrine in Disease Models

In vitro Cell-Based Model Investigations

In vitro studies using cell lines have been crucial in understanding Benpyrine's cellular mechanisms of action, particularly its impact on inflammatory signaling pathways.

Studies in Macrophage Cell Lines (e.g., RAW264.7 cells)

Investigations utilizing RAW264.7 murine macrophage cell lines have provided insights into this compound's anti-inflammatory effects at the cellular level. Pretreatment with this compound in RAW264.7 cells stimulated with either TNF-α or lipopolysaccharide (LPS) resulted in a dose-dependent decrease in the phosphorylation of IκBα medchemexpress.comglpbio.com. Furthermore, this compound was observed to abolish the TNF-α-induced nuclear translocation of NF-κB/p65 in these cells medchemexpress.comglpbio.com. This indicates that this compound interferes with the NF-κB signaling pathway, a key regulator of inflammatory gene expression medchemexpress.comglpbio.com. Studies using the racemate of this compound also showed inhibition of NF-κB downstream pathway protein expression in the nucleus of RAW264.7 macrophages medchemexpress.comhoelzel-biotech.comabsin.cn.

Table 1: Effect of this compound on IκBα Phosphorylation and NF-κB Translocation in RAW264.7 Cells

StimulusThis compound ConcentrationEffect on IκBα PhosphorylationEffect on NF-κB/p65 Nuclear TranslocationReference
TNF-α (10 ng/mL)5-20 μMDose-dependent decreaseAbolished medchemexpress.comglpbio.com
LPS (1 μg/mL)5-20 μMDose-dependent decreaseNot explicitly stated for LPS medchemexpress.comglpbio.com
TNF-α (Stimulated)5-10 μMNot explicitly statedInhibited (downstream protein expression) medchemexpress.comhoelzel-biotech.comabsin.cn

In vivo Animal Model Investigations of Inflammatory Pathologies

Pre-clinical studies in various murine models of inflammatory and autoimmune diseases have demonstrated the in vivo efficacy of this compound.

Efficacy in Murine Models of Endotoxemia

The endotoxemia murine model is commonly used to study the systemic inflammatory response induced by bacterial endotoxins like LPS mdpi.com. Studies have shown that this compound can attenuate TNF-α-induced inflammation in this model medchemexpress.comglpbio.comresearchgate.netnih.govacs.orgwikipedia.orgdcchemicals.com. Specifically, this compound treatment improved survival in a mouse model of LPS-induced endotoxemia caymanchem.com.

Reduction of Organ Injury (e.g., liver and lung)

In the endotoxemia murine model, this compound has been shown to reduce organ injury, particularly in the liver and lungs medchemexpress.comglpbio.comnih.govacs.orgwikipedia.orgdcchemicals.com. This protective effect is attributed to its ability to attenuate TNF-α-induced inflammation medchemexpress.comglpbio.comnih.govacs.orgwikipedia.orgdcchemicals.com.

Therapeutic Potential in Autoimmune Arthritis Models (e.g., collagen-induced arthritis in mice)

Collagen-induced arthritis (CIA) in mice is a widely used model for studying rheumatoid arthritis, an autoimmune disease characterized by joint inflammation nih.govkuleuven.be. This compound treatment has been shown to significantly relieve the symptoms of collagen-induced arthritis in Balb/c mice medchemexpress.comglpbio.comcenmed.comtsbiochem.com. This therapeutic effect was accompanied by a dose-dependent decrease in the levels of pro-inflammatory cytokines, such as IFN-γ, IL-1β, and IL-6, and an increase in the concentration of the anti-inflammatory cytokine IL-10 medchemexpress.comglpbio.comcenmed.com. Studies with the racemate of this compound also showed a reduction in inflammatory cytokines (IFN-γ, IL-1β, and IL-6) and an increase in IL-10 in the blood serum of arthritic mice, along with a slowing down of foot swelling medchemexpress.com.

Table 2: Effects of this compound in Collagen-Induced Arthritis Murine Model

Animal ModelTreatment DurationObserved Effects on Arthritis SymptomsChanges in Cytokine Levels (Pro-inflammatory)Changes in Cytokine Levels (Anti-inflammatory)Reference
Balb/c mice (CIA)2 weeks (daily)Significantly relieved symptomsDecreased (IFN-γ, IL-1β, IL-6)Increased (IL-10) medchemexpress.comglpbio.comcenmed.comtsbiochem.com
Kunming mice (CIA)3 weeks (daily)Obviously slowed down foot swellingReduced (IFN-γ, IL-1β, IL-6)Increased (IL-10) medchemexpress.com

Alleviation of Psoriasiform Inflammation in Murine Models (e.g., imiquimod-induced psoriasis)

The imiquimod-induced psoriasis model in mice is a relevant model for studying psoriasiform skin inflammation plos.orgredoxis.se. Administration of this compound by gavage has been shown to significantly relieve the symptoms of imiquimod-induced psoriasiform inflammation in mice glpbio.comresearchgate.netnih.govacs.orgwikipedia.orgselleckchem.com.

Table 3: Effect of this compound in Imiquimod-Induced Psoriasiform Inflammation Murine Model

Animal ModelObserved Effects on Psoriasiform InflammationReference
Mice (imiquimod-induced psoriasiform)Significantly relieved symptoms glpbio.comresearchgate.netnih.govacs.orgwikipedia.orgselleckchem.com

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Profiles

Research indicates that this compound exerts its immunomodulatory effects, in part, by modulating the levels of both pro-inflammatory and anti-inflammatory cytokines. medchemexpress.com This modulation is considered crucial in attenuating inflammation and its associated tissue damage in disease models. medchemexpress.commedchemexpress.com

Decrease in IFN-γ, IL-1β, and IL-6 Levels

Studies have demonstrated that this compound treatment leads to a decrease in the levels of several key pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). medchemexpress.commedchemexpress.com This effect has been observed in pre-clinical disease models. For instance, in an endotoxemia murine model, this compound (25 mg/kg) was shown to attenuate TNF-α-induced inflammation, contributing to a reduction in liver and lung injury. medchemexpress.com Furthermore, in a collagen-induced arthritis model in Balb/c mice, this compound treatment (25-50 mg/kg) significantly reduced the symptoms of arthritis, and this was associated with a dose-dependent decrease in pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. medchemexpress.com A study using (Rac)-Benpyrine, a racemate of this compound, in a Kunming mouse model of arthritis also showed that treatment (25-50 mg/kg) significantly reduced the levels of IFN-γ, IL-1β, and IL-6 in the blood serum. medchemexpress.com

The reduction in these cytokines is significant as IFN-γ, IL-1β, and IL-6 are known to play critical roles in driving inflammatory responses in various diseases. mdpi.compneumon.org For example, IL-1β and IL-6 are involved in inflammatory pain pathways, and TNF-α, IL-1, and IL-6 receptors on sensory neurons are implicated in peripheral sensitization. nih.gov Elevated levels of TNF-α and IL-6 have also been observed in certain conditions like anorexia nervosa. frontiersin.org

While specific quantitative data points for the decrease in cytokine levels across different studies can vary based on the model and experimental conditions, the consistent finding across multiple pre-clinical investigations is the ability of this compound to reduce the concentrations of these key pro-inflammatory mediators.

Increase in IL-10 Concentration

In addition to suppressing pro-inflammatory cytokines, this compound has also been shown to increase the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10). medchemexpress.commedchemexpress.com IL-10 is recognized as an important modulator of the inflammatory response, helping to prevent the deleterious effects of the pro-inflammatory cascade. pneumon.org

In the same collagen-induced arthritis model in Balb/c mice where pro-inflammatory cytokines were decreased, this compound treatment dose-dependently increased the concentration of IL-10. medchemexpress.com Similarly, the study using (Rac)-Benpyrine in the Kunming mouse arthritis model reported a clear increase in the anti-inflammatory factor IL-10 in the blood serum following treatment. medchemexpress.com

The increase in IL-10 levels suggests that this compound not only suppresses the inflammatory response by reducing pro-inflammatory signals but also promotes the resolution of inflammation by enhancing anti-inflammatory mechanisms. The balance between pro-inflammatory and anti-inflammatory cytokines is crucial for a regulated immune response. mdpi.com

While detailed quantitative data showing the magnitude of increase in IL-10 across different doses and time points in specific studies would provide a more comprehensive picture, the available pre-clinical data consistently indicates that this compound positively modulates the anti-inflammatory cytokine IL-10. medchemexpress.commedchemexpress.com

Summary of Cytokine Modulation by this compound in Pre-clinical Models

CytokineEffect of this compound TreatmentObserved in Disease Model(s)
IFN-γDecreaseEndotoxemia (murine), Collagen-induced arthritis (murine) medchemexpress.commedchemexpress.com
IL-1βDecreaseEndotoxemia (murine), Collagen-induced arthritis (murine) medchemexpress.commedchemexpress.com
IL-6DecreaseEndotoxemia (murine), Collagen-induced arthritis (murine) medchemexpress.commedchemexpress.com
IL-10IncreaseCollagen-induced arthritis (murine) medchemexpress.commedchemexpress.com

Note: Data compiled from cited pre-clinical studies. Specific magnitudes of change may vary depending on the experimental conditions and models used.

Detailed Research Findings on Cytokine Modulation

Pre-clinical studies have provided evidence for this compound's impact on cytokine profiles in the context of inflammatory diseases. In the collagen-induced arthritis model, treatment with this compound at doses of 25-50 mg/kg administered via oral gavage daily for two weeks in Balb/c mice resulted in a dose-dependent modulation of cytokines. medchemexpress.com This included a reduction in IFN-γ, IL-1β, and IL-6, alongside an increase in IL-10 concentration. medchemexpress.com Another study utilizing (Rac)-Benpyrine in a collagen-induced arthritis model in Kunming mice over three weeks similarly observed a reduction in serum levels of IFN-γ, IL-1β, and IL-6, and an increase in IL-10 levels. medchemexpress.com These findings collectively support the role of this compound in shifting the cytokine balance towards an anti-inflammatory state in inflammatory disease models.

Structure Based Drug Design and Synthetic Chemistry Approaches for Benpyrine and Derivatives

Computational Approaches in Benpyrine Discovery

Computational methods have played a crucial role in the initial discovery and subsequent optimization of this compound and related TNF-α inhibitors. These in silico techniques allow for the rapid screening of large chemical libraries and the prediction of binding modes and affinities, significantly accelerating the drug discovery process. researchgate.netnih.govnih.gov

Application of Structure-Based Virtual Ligand Screening

Structure-based virtual ligand screening (SBVLS) has been a key computational approach in identifying lead compounds like this compound. This method involves docking large databases of small molecules into the known three-dimensional structure of the target protein, TNF-α, to predict which molecules are most likely to bind with high affinity. researchgate.netnih.govnih.gov SBVLS, often combined with in vitro and in vivo assays, was instrumental in the discovery of this compound as a lead compound that directly binds to TNF-α and inhibits its signaling activation. researchgate.netresearchgate.netnih.govacs.org The effectiveness of virtual screening can be further improved by considering multiple conformations of the target protein. researchgate.net

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

Medicinal chemistry efforts have focused on synthesizing and modifying the this compound scaffold to explore the structure-activity relationships (SAR) and improve its therapeutic properties. These studies involve systematically altering the chemical structure of this compound and evaluating how these changes affect its biological activity, such as binding affinity to TNF-α and inhibition of TNF-α-mediated signaling pathways. researchgate.netacs.org

Design and Synthesis of Pyrrolidine-2,5-dione Derivatives as TNF-α Inhibitors

This compound derivatives incorporating the pyrrolidine-2,5-dione core have been designed and synthesized as novel TNF-α inhibitors. researchgate.netacs.org This structural motif is central to the design of compounds aimed at achieving stronger binding affinity, better activity, improved solubility, and higher synthetic efficiency. researchgate.netacs.org Compound 10, a synthesized this compound derivative, has been identified as a promising scaffold for further development due to its direct binding to TNF-α and its ability to block downstream signaling pathways like caspase and NF-κB. researchgate.netresearchgate.netacs.orgnih.gov

Optimization Strategies for Enhanced Biological Activity and Binding Affinity

Optimization strategies for this compound derivatives have focused on enhancing their biological activity and binding affinity to TNF-α. These strategies, guided by SBDD and SAR studies, involve chemical modifications to the lead structure. researchgate.netacs.org The goal is to identify derivatives with improved potency and pharmacological profiles. Some this compound derivatives have demonstrated stronger binding affinity and better activity compared to the initial lead compound. researchgate.netresearchgate.netacs.org

Investigation of Stereoisomeric Forms (e.g., rac-Benpyrine)

The investigation of stereoisomeric forms, such as rac-Benpyrine, is an important aspect of medicinal chemistry. Stereoisomers can exhibit different biological activities, pharmacokinetic profiles, and even safety profiles. rac-Benpyrine refers to the racemic mixture of this compound, containing both enantiomers. selleck.co.jpselleckchem.comselleckchem.cominvivochem.com rac-Benpyrine has been identified as a potent and orally active inhibitor of TNF-α, demonstrating the biological relevance of this mixture or its individual enantiomers in attenuating TNF-α-induced inflammation. selleck.co.jpselleckchem.comselleckchem.cominvivochem.com

Comparative Pre Clinical Research and Translational Considerations of Benpyrine

Comparison with Other Small Molecule TNF-α Inhibitors under Research

Research into small molecule inhibitors targeting TNF-α is an active area, seeking alternatives or complements to existing biologic therapies. Benpyrine is one such compound that has demonstrated direct binding to TNF-α. researchgate.netnih.govmedchemexpress.combertin-bioreagent.comacs.orgmedchemexpress.com

Other small molecule TNF-α inhibitors under investigation exhibit diverse mechanisms. For instance, some compounds like SPD304 are reported to promote the dissociation of TNF-α trimers, thus blocking the interaction with its receptor. stanford.edumedchemexpress.com Another compound, UCB-6876, specifically binds to an asymmetric crystalline form of the TNF-α trimer. medchemexpress.commedchemexpress.com SAR441566 is another potent small molecule inhibitor that stabilizes an asymmetrical form of the soluble TNF trimer. frontiersin.org Some small molecules, such as C87, have shown inhibition of TNF-α-induced signaling without necessarily blocking TNF-α binding to TNFR1. medchemexpress.comnih.gov

This compound distinguishes itself through its reported high specificity and direct binding to TNF-α, blocking its interaction with TNFR1 with a reported IC50 value of 0.109 µM and a KD value of 82.1 μM. medchemexpress.combertin-bioreagent.commedchemexpress.commedchemexpress.com This direct antagonism of the TNF-α/TNFR1 interaction is a key aspect of its pre-clinical profile. bertin-bioreagent.com

Here is a comparison of this compound with some other small molecule TNF-α inhibitors in research:

CompoundMechanism of ActionReported Activity (e.g., IC50, KD)Notes
This compoundDirect binding to TNF-α, blocks TNFR1 interactionIC50 = 0.109 µM (TNFR1 binding), KD = 82.1 μMHighly specific, orally active in models. medchemexpress.combertin-bioreagent.commedchemexpress.commedchemexpress.com
SPD304Promotes dissociation of TNF-α trimers, blocks receptor interactionIC50 = 22 μM (TNFR1 binding)Reported as potent but cytotoxic. stanford.edumedchemexpress.comnih.gov
UCB-6876Binds to asymmetric TNF-α trimerKD = 22 μMSpecific binding to a trimer form. medchemexpress.commedchemexpress.com
SAR441566Stabilizes asymmetrical soluble TNF trimerPotency determined by protein/cell bindingMoved into phase 1 clinical trials. frontiersin.org
C87Inhibits TNFα-induced cytotoxicityIC50 = 8.73 μMDoes not block TNF-α binding to TNFR1. medchemexpress.comnih.gov

Distinction from Biologic (Monoclonal Antibody) TNF-α Modulators in Research Paradigms

Biologic TNF-α modulators, such as monoclonal antibodies (e.g., Infliximab, Adalimumab, Golimumab) and receptor fusion proteins (e.g., Etanercept), have revolutionized the treatment of various inflammatory and autoimmune diseases. medchemexpress.comfrontiersin.orgnih.govmdpi.comconicet.gov.arpatsnap.com These large molecules typically function by binding to TNF-α in circulation, preventing its interaction with cellular receptors. medchemexpress.compatsnap.com

Small molecule inhibitors like this compound differ significantly from biologics in several research and potential translational paradigms. A key distinction lies in their size and chemical nature. Small molecules are generally synthesized chemically, offering potential advantages in terms of manufacturing cost and oral bioavailability, which allows for easier administration compared to the injectable nature of most biologics. frontiersin.orgmdpi.comconicet.gov.ar this compound, for instance, has been described as orally active in pre-clinical models. researchgate.netnih.govmedchemexpress.combertin-bioreagent.comacs.org

Another important distinction is the potential for immunogenicity. Biologic therapies can sometimes induce the formation of anti-drug antibodies (ADAs), which may limit their efficacy over time. frontiersin.orgconicet.gov.ar Small molecules are generally less likely to elicit such an immune response. frontiersin.orgmdpi.com

Furthermore, the distribution and tissue penetration can differ. Small molecules, due to their smaller size and lipophilicity, may have better tissue penetration, including potentially crossing the blood-brain barrier, which is a challenge for larger biologic molecules. michaeljfox.orgresearchgate.net This could be particularly relevant for diseases affecting the central nervous system where TNF-α plays a role. michaeljfox.orgmedscape.combiospective.comfrontiersin.orgresearchgate.net

While biologics have demonstrated significant clinical success, the research paradigm for small molecules like this compound focuses on identifying agents that can directly target TNF-α or its signaling pathways with improved properties, such as oral availability, reduced immunogenicity, and potentially different tissue distribution, to address limitations of current therapies. frontiersin.orgmdpi.comconicet.gov.ar

Pre-clinical Research Utility in Diverse Disease Models

Pre-clinical research with this compound has primarily focused on its anti-inflammatory effects in models relevant to autoimmune and inflammatory diseases. Studies in murine models have demonstrated its utility in attenuating inflammation in several contexts.

In an endotoxemia murine model, this compound was shown to attenuate TNF-α-induced inflammation, leading to a reduction in liver and lung injury. researchgate.netnih.govbertin-bioreagent.comacs.org This indicates its potential in conditions involving systemic inflammatory responses driven by TNF-α.

This compound has also shown efficacy in mouse models of autoimmune arthritis. Administration by gavage significantly relieved the symptoms of collagen-induced arthritis in mice. researchgate.netnih.govbertin-bioreagent.comacs.org This model is widely used to study the pathogenesis of rheumatoid arthritis, a disease where TNF-α is a key mediator. frontiersin.orgnih.govmdpi.com Data from these studies indicate a dose-dependent decrease in proinflammatory cytokines such as IFN-γ, IL-1β, and IL-6, alongside an increase in the anti-inflammatory cytokine IL-10. medchemexpress.com

Furthermore, this compound decreased disease severity in mouse models of imiquimod-induced psoriasiform inflammation, a model relevant to psoriasis. researchgate.netnih.govbertin-bioreagent.comacs.org Psoriasis is another chronic inflammatory disease where TNF-α signaling plays a significant role. mdpi.comconicet.gov.ar

The mechanism underlying these effects involves the inhibition of TNF-α-induced signaling pathways. This compound has been shown to reduce the phosphorylation of IκBα and abolish the nuclear translocation of NF-κB/p65 in RAW264.7 cells stimulated with TNF-α or LPS. medchemexpress.combertin-bioreagent.com This disruption of the NF-κB pathway, a key downstream effector of TNF-α signaling, is likely central to its anti-inflammatory actions observed in these pre-clinical models. selleckchem.comnih.gov

While TNF-α is implicated in the pathogenesis of a wider range of diseases, including cardiovascular disease, neurological disease, metabolic disease, and cancer, the available pre-clinical research specifically detailing this compound's utility in dedicated animal models for these diverse conditions is limited in the provided search results. mdpi.comconicet.gov.armichaeljfox.orgmedscape.combiospective.comfrontiersin.orgresearchgate.netmdpi.comwikipedia.orgplos.orgrevespcardiol.orgfrontiersin.orgtenayatherapeutics.com However, given TNF-α's known role in these pathologies, the findings in inflammatory and autoimmune models provide a basis for potential exploration of this compound or its derivatives in other TNF-α-mediated conditions in future pre-clinical studies. mdpi.comconicet.gov.armdpi.com

Here is a summary of pre-clinical research findings for this compound in specific disease models:

Disease ModelAnimal ModelKey FindingsRelevant Cytokines/Pathways Inhibited/ModulatedSource
EndotoxemiaMurineAttenuated TNF-α-induced inflammation, reduced liver and lung injury, improved survival.TNF-α-induced inflammation researchgate.netnih.govbertin-bioreagent.comacs.org
Collagen-Induced ArthritisMurineSignificantly relieved symptoms, decreased proinflammatory cytokines (IFN-γ, IL-1β, IL-6), increased IL-10.TNF-α-induced inflammation, NF-κB pathway researchgate.netnih.govmedchemexpress.combertin-bioreagent.comacs.org
Imiquimod-Induced Psoriasiform InflammationMurineDecreased disease severity.TNF-α-mediated inflammation researchgate.netnih.govbertin-bioreagent.comacs.org
TNF-α-induced cytotoxicityL929 cellsReduced cell death.TNF-α signaling medchemexpress.combertin-bioreagent.com
NF-κB pathway activationRAW264.7 cellsReduced IκBα phosphorylation, abolished NF-κB/p65 nuclear translocation.NF-κB pathway medchemexpress.combertin-bioreagent.com

Future Research Trajectories and Unexplored Avenues for Benpyrine Investigation

Elucidation of Additional Downstream Signaling Pathways Impacted by Benpyrine

This compound has been shown to block TNF-α-triggered signaling activation, specifically inhibiting the phosphorylation of IκBα and the nuclear translocation of NF-κB/p65 in cellular models. medchemexpress.comcenmed.comarctomsci.com This indicates a direct impact on the NF-κB pathway, a key mediator of inflammatory responses downstream of TNF-α. selleckchem.comresearchgate.net However, TNF-α can activate multiple downstream signaling cascades, including MAPK pathways (ERK, p38, and JNK) and can also induce apoptosis or necrosis, primarily through TNFR1. selleckchem.commedchemexpress.eu

Future research should focus on comprehensively mapping the full spectrum of downstream signaling pathways modulated by this compound. Investigations utilizing techniques such as Western blotting, quantitative PCR, and reporter gene assays in various cell types relevant to inflammatory and autoimmune diseases could reveal whether this compound's inhibitory effects extend to MAPK pathways or influence cell survival/death mechanisms beyond the observed impact on L929 cells. medchemexpress.comarctomsci.commedchemexpress.eu Understanding the complete profile of affected pathways will provide a more thorough understanding of this compound's mechanism of action and potential therapeutic breadth.

Development of Advanced this compound Analogs for Enhanced Pre-clinical Potency and Selectivity

The discovery of this compound has paved the way for the design and synthesis of derivative compounds with potentially improved pharmacological properties. Structure-based drug design and optimization strategies have already been applied to identify this compound derivatives with enhanced binding affinity, activity, solubility, and synthetic efficiency. researchgate.netacs.orgresearchgate.net For instance, certain derivatives have demonstrated the ability to directly bind to TNF-α and block the activation of both caspase and NF-κB signaling pathways, suggesting improved efficacy. researchgate.netacs.orgresearchgate.net

Future research should continue to explore the chemical space around the this compound scaffold. This involves synthesizing novel analogs and evaluating their in vitro potency against TNF-α, their selectivity over other related cytokines or receptors, and their pharmacokinetic properties. medchemexpress.eu Studies focusing on structure-activity relationships (SAR) will be crucial in identifying modifications that enhance target engagement, improve oral bioavailability, and potentially reduce off-target effects. nih.gov The goal is to develop advanced analogs that exhibit superior pre-clinical efficacy and a favorable profile for further development.

Application of this compound as a Research Tool in Novel Inflammatory and Autoimmune Disease Models

This compound has demonstrated efficacy in established murine models of inflammation and autoimmune disease, including the endotoxemia model, collagen-induced arthritis, and imiquimod-induced psoriasiform inflammation. researchgate.netacs.orgnih.govcenmed.com These studies highlight its potential as a therapeutic agent for conditions mediated by TNF-α.

To further explore its utility and understand its therapeutic scope, future research should apply this compound as a research tool in a wider array of inflammatory and autoimmune disease models. This could include models of inflammatory bowel disease, multiple sclerosis, systemic lupus erythematosus, or other conditions where TNF-α plays a significant pathological role. researchgate.netconicet.gov.arresearchgate.netnih.gov Using this compound in these diverse models can help to:

Validate the role of TNF-α in the pathogenesis of these specific diseases.

Assess the efficacy of small molecule TNF-α inhibition compared to existing biologic therapies in these contexts.

Identify specific disease subsets or stages where this compound or its analogs might be particularly effective.

Uncover potential synergistic effects when used in combination with other therapeutic agents.

Furthermore, investigating its effects in models that better mimic human disease complexity could provide more translatable data.

Addressing Challenges in the Pre-clinical Development of Small Molecule TNF-α Inhibitors

Despite the clinical success of biologic TNF-α inhibitors, the development of orally available small molecule inhibitors targeting TNF-α has faced significant challenges. conicet.gov.arresearchgate.netnih.goveuropeanpharmaceuticalreview.com These challenges include achieving sufficient potency and selectivity, overcoming issues related to oral bioavailability, and avoiding potential off-target toxicities. conicet.gov.arnih.goveuropeanpharmaceuticalreview.com The large and complex interaction surface between TNF-α and its receptors (TNFR1 and TNFR2) makes it difficult for small molecules to effectively disrupt this interaction compared to larger biologic molecules. medchemexpress.euresearchgate.net

Research on this compound can directly contribute to addressing these challenges. Studies focused on:

Detailed structural analysis of this compound's interaction with TNF-α at the molecular level to inform the design of more potent inhibitors.

Investigating the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to optimize oral absorption, distribution, metabolism, and excretion.

Conducting comprehensive safety profiling in pre-clinical studies to identify and mitigate potential toxicities.

Furthermore, research into selective inhibition of TNFR1 signaling by small molecules, as explored with other scaffolds, could offer strategies applicable to this compound analog design to potentially reduce side effects associated with pan-TNF-α inhibition. medchemexpress.euresearchgate.netacs.org By systematically addressing these factors within the this compound research program, the field can gain valuable insights into the successful pre-clinical development of small molecule TNF-α inhibitors.

Q & A

Q. What experimental methods are used to validate Benpyrine's specificity as a TNF-α inhibitor?

To confirm this compound's specificity, researchers employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (reported KD = 82.1 µM) . Cellular assays in RAW264.7 macrophages pretreated with this compound (5–20 µM for 14 hours) assess inhibition of TNF-α-induced IκBα phosphorylation and NF-κB/p65 nuclear translocation . Specificity is further tested using TNF-α mutants (e.g., Y119A, L57A, Y59L) to evaluate differential effects on cytotoxicity .

Q. How is this compound administered in preclinical inflammatory disease models, and what endpoints are measured?

In collagen-induced arthritis (CIA) mouse models, this compound is administered via oral gavage (25–50 mg/kg daily for 2 weeks). Key endpoints include:

  • Reduction in joint swelling and histopathological damage.
  • Serum cytokine profiling (e.g., decreased IFN-γ, IL-1β, IL-6; increased IL-10) .
  • Tissue-specific TNF-α activity via ELISA or immunohistochemistry .

Q. What in vitro models are appropriate for studying this compound's anti-inflammatory effects?

  • RAW264.7 murine macrophages : Pretreated with this compound (5–20 µM) and stimulated with LPS or TNF-α to quantify NF-κB pathway inhibition .
  • L929 murine fibrosarcoma cells : Used to assess TNF-α-induced cytotoxicity rescue (e.g., this compound increases survival rates by 80% in TNF-α<sup>WT</sup> but not L57A/Y59L mutants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across TNF-α mutants?

Contradictions (e.g., this compound blocks TNF-α<sup>WT</sup> and Y119A cytotoxicity but not L57A/Y59L mutants) suggest structural dependency in TNF-α-Benpyrine interactions. To investigate:

  • Perform molecular docking simulations to map this compound’s binding site on TNF-α.
  • Validate with alanine scanning mutagenesis of TNF-α residues (e.g., Y119, L57, Y59) .
  • Compare binding kinetics using isothermal titration calorimetry (ITC) .

Q. What strategies optimize this compound's pharmacokinetics for translational studies?

  • Metabolic stability assays : Use liver microsomes to identify major metabolites and modify the scaffold to reduce clearance .
  • Dose-ranging studies : In endotoxemia murine models, 25 mg/kg this compound attenuates liver/lung injury, but higher doses (50 mg/kg) may improve efficacy without toxicity .
  • Formulation optimization : Pair with bioavailability enhancers (e.g., cyclodextrins) to improve solubility .

Q. How can researchers integrate this compound with other anti-inflammatory pathways?

  • Combination therapy : Test synergy with IL-1β inhibitors (e.g., Anakinra) or JAK/STAT inhibitors (e.g., Tofacitinib) in CIA models .
  • Multi-omics profiling : Use RNA-seq or proteomics to identify downstream pathways (e.g., MAPK/ERK) modulated by this compound .

Methodological and Reproducibility Considerations

Q. What guidelines ensure reproducibility in this compound studies?

  • NIH preclinical reporting standards : Detail animal strain (e.g., Balb/c mice), randomization, blinding, and statistical power calculations .
  • Compound characterization : Provide NMR, HPLC purity data (>95%), and synthetic protocols (e.g., 7-step synthesis from D,L-aspartic acid) .
  • Data transparency : Share raw cytokine datasets and analysis code in repositories like Figshare or Zenodo .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control : Standardize reaction conditions (e.g., Pd/C catalyst concentration, reaction time) and validate intermediates via <sup>1</sup>H/<sup>13</sup>C NMR .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) and adjust storage recommendations (e.g., -20°C desiccated) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.